CID 87094165
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline-2,5-disulfonic Acid Monosodium Salt is a chemical compound with the molecular formula C6H6NNaO6S2. It is a white to almost white powder or crystal that is soluble in hot water. This compound is primarily used as an intermediate in the synthesis of dyes and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline-2,5-disulfonic Acid Monosodium Salt can be synthesized through the sulfonation of aniline. The process involves the reaction of aniline with sulfuric acid, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Aniline-2,5-disulfonic Acid Monosodium Salt involves large-scale sulfonation reactors where aniline is treated with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide and purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: Aniline-2,5-disulfonic Acid Monosodium Salt can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of aniline.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Aniline-2,5-disulfonic Acid Monosodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Aniline-2,5-disulfonic Acid Monosodium Salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation and reduction reactions, it can either gain or lose electrons, respectively, leading to the formation of different products. The sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 2-Amino-1,4-benzenedisulfonic Acid Monosodium Salt
- 2,5-Disulfoaniline Monosodium Salt
- Sodium Hydrogen 2-Amino-1,4-benzenedisulfonate
Comparison: Aniline-2,5-disulfonic Acid Monosodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it has a higher solubility in hot water and exhibits different reactivity in substitution and oxidation reactions. Its specific structure makes it particularly useful in the synthesis of certain dyes and pigments .
Properties
Molecular Formula |
C6H7NNaO6S2 |
---|---|
Molecular Weight |
276.2 g/mol |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13); |
InChI Key |
BAHMPEMONSMYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
Related CAS |
76684-33-8 24605-36-5 41184-20-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.